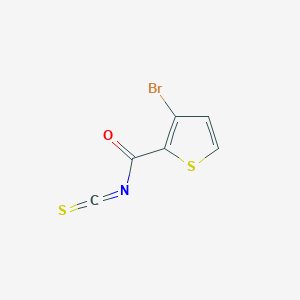

3-Bromothiophene-2-carbonyl isothiocyanate

Description

Properties

IUPAC Name |

3-bromothiophene-2-carbonyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrNOS2/c7-4-1-2-11-5(4)6(9)8-3-10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQECXOBHUFFGHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Bromothiophene as a Precursor

The preparation of 3-bromothiophene-2-carbonyl isothiocyanate begins with the synthesis of 3-bromothiophene, a key intermediate. A notable industrially viable method involves:

- Isomerization of 2-bromothiophene to 3-bromothiophene using acidic zeolite molecular sieve ZSM-5 as a catalyst in dichlorobenzene solvent at 200 °C.

- The resulting mixture of 3-bromothiophene and residual 2-bromothiophene is further purified by catalytic removal of 2-bromothiophene using palladium catalyst (Pd) with lithium hydroxide and potassium hydroxide as co-catalysts in ethanol at 70 °C.

- This method yields 3-bromothiophene with 99.9% purity and less than 0.01% 2-bromothiophene content, with a short reaction route, low cost, high yield, and minimal environmental waste, suitable for industrial scale production.

| Step | Conditions | Catalyst(s) | Solvent | Temperature | Yield / Purity |

|---|---|---|---|---|---|

| Isomerization of 2-bromothiophene | 200 °C, acidic zeolite ZSM-5 catalyst | ZSM-5 | Dichlorobenzene | 200 °C | Mixture of 3-bromothiophene + 2-bromothiophene |

| Catalytic removal of 2-bromothiophene | Pd catalyst, LiOH and KOH co-catalysts, 70 °C | Pd, LiOH, KOH | Ethanol | 70 °C | 3-bromothiophene purity 99.9%, 2-bromothiophene <0.01% |

Conversion of 3-Bromothiophene to 3-Bromothiophene-2-carbonyl Derivatives

The next step involves functionalizing 3-bromothiophene at the 2-position with a carbonyl group. This is typically achieved by:

- Esterification of 3-bromothiophene-2-carboxylic acid to corresponding esters.

- Subsequent hydrazinolysis to form 3-bromothiophene-2-carbohydrazide intermediates.

These intermediates serve as key substrates for further reactions leading to isothiocyanate derivatives.

Preparation of this compound

The direct preparation of this compound involves the reaction of the corresponding 3-bromothiophene-2-carbonyl derivatives (such as carbohydrazides) with isothiocyanate reagents or thiophosgene equivalents. Key methods include:

- Reaction of 3-bromothiophene-2-carbohydrazide with haloaryl isothiocyanates by heating in ethanol, yielding intermediate hydrazine-carbothioamides in near-quantitative yields.

- Use of thiophosgene or thiocarbamoyl fluoride reagents to convert acyl derivatives into isothiocyanates. For example, 3-bromothiophene-2-carbonyl fluoride can be synthesized and then converted to the isothiocyanate via nucleophilic substitution reactions.

- One-pot protocols using mild, non-toxic reagents such as tetrapropylammonium tribromide (TPATB) to convert amines or dithiocarbamate salts into isothiocyanates under biphasic water/ethyl acetate conditions, facilitating easy extraction and high yields.

Detailed Reaction Conditions and Yields

Research Findings and Advantages of Preparation Methods

- The isomerization and catalytic purification method for 3-bromothiophene offers a green chemistry approach with high selectivity, minimal waste, and industrial scalability.

- The use of carbohydrazide intermediates allows for controlled introduction of the isothiocyanate group with high yields and purity, facilitating downstream synthesis of heterocyclic compounds.

- The employment of fluorinating agents to prepare acyl fluorides provides efficient access to reactive intermediates for further functionalization.

- The one-pot synthesis using TPATB and biphasic solvent systems enhances environmental acceptance, operational simplicity, and high conversion rates, representing a modern approach to isothiocyanate preparation.

Summary Table of Preparation Steps for this compound

| Step | Key Reaction | Conditions / Catalysts | Yield / Purity | Environmental / Industrial Notes |

|---|---|---|---|---|

| 1. Synthesis of 3-bromothiophene | Isomerization of 2-bromothiophene + catalytic removal | ZSM-5 catalyst, Pd catalyst, LiOH, KOH | 99.9% purity, <0.01% impurity | Green, low cost, industrially scalable |

| 2. Formation of carbohydrazide intermediate | Esterification + hydrazinolysis | Standard esterification and hydrazinolysis reagents | High yields | Well-established synthetic steps |

| 3. Conversion to isothiocyanate | Reaction with haloaryl isothiocyanates or thiophosgene equivalents | Heating in ethanol or fluorinating agents | Near quantitative to 92% yield | Mild conditions, high selectivity |

| 4. Alternative one-pot synthesis | From amines/dithiocarbamate salts with TPATB | TPATB, NaHCO3, biphasic water/ethyl acetate | Good to excellent yields | Mild, environmentally friendly, easy work-up |

Chemical Reactions Analysis

3-Bromothiophene-2-carbonyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

Cyclization Reactions: It can be involved in cyclization reactions to form heterocyclic compounds.

Common reagents used in these reactions include bases like sodium hydroxide and potassium carbonate, as well as solvents such as dichloromethane and acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that thiophene derivatives, including 3-bromothiophene-2-carbonyl isothiocyanate, exhibit promising anticancer properties. For instance, compounds derived from thiophenes have been linked to the inhibition of various cancer-related pathways:

- Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth, such as the Akt pathway and PKA-mediated processes .

- Case Studies : In vitro studies have demonstrated that derivatives of thiophene can reduce tumor cell proliferation in models of lung cancer, glioblastoma, and other malignancies .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored through its interactions with various bacterial strains. Compounds containing isothiocyanate groups are known for their ability to inhibit bacterial growth by disrupting quorum sensing mechanisms:

- Inhibition of Pathogens : Studies suggest that this compound can selectively inhibit the virulence of Gram-negative bacteria without killing them outright, thereby reducing the risk of developing drug resistance .

- Applications in Infection Control : The compound's properties make it suitable for developing new antibacterial agents and disinfectants that target microbial communication systems .

Fungicidal Properties

This compound has been identified as a candidate for developing agricultural pesticides due to its fungicidal properties:

- Mechanism : The compound's reactivity allows it to interact with fungal cells, potentially disrupting their metabolic processes.

- Field Studies : Preliminary field studies indicate effective control of fungal pathogens affecting crops, providing a basis for further development into commercial fungicides.

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its unique functional groups:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of various heterocycles and biologically active compounds. For example, reactions involving 3-bromothiophene derivatives have led to the development of novel triazole compounds with significant antimicrobial activity .

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Bromothiophene-2-carbonyl isothiocyanate | Similar thiophene derivative | Different bromine position |

| Thiophenecarboxylic acid | Carboxylic acid derivative | Lacks isothiocyanate functionality |

| 4-Methylthiophene-2-carbonyl isothiocyanate | Methyl-substituted derivative | Varies in biological activity |

Mechanism of Action

The mechanism of action of 3-Bromothiophene-2-carbonyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of thiourea derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the nucleophiles involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

2-Bromophenyl Isothiocyanate

- Structure : A phenyl ring substituted with bromine at the 2-position and an isothiocyanate group.

- Electronic Effects : The phenyl ring is less electron-rich compared to thiophene, reducing π-electron conjugation. Bromine’s inductive effect dominates, decreasing electron density at the isothiocyanate group.

- Reactivity : Slower nucleophilic addition kinetics compared to thiophene derivatives due to lower electrophilicity of –NCS .

3-Bromothiophene-2-carbonyl Isothiocyanate

- Structure : Thiophene ring (electron-rich heterocycle) with bromine at position 3 and a carbonyl-isothiocyanate group at position 2.

- Electronic Effects : The thiophene ring enhances electron donation to the carbonyl group, polarizing the isothiocyanate and increasing its electrophilicity. Bromine further stabilizes the transition state via resonance .

Computational and Experimental Insights

- Modeling Studies : Molecular Operating Environment (MOE) simulations reveal that 3-bromothiophene derivatives adopt planar conformations, optimizing interactions with hydrophobic enzyme pockets. In contrast, phenyl analogs exhibit torsional strain due to steric hindrance .

- Spectroscopic Data : FTIR and NMR spectra for thiophene derivatives (supplemental data in ) show distinct carbonyl (1700–1750 cm⁻¹) and –NCS (2050–2100 cm⁻¹) stretches, absent in phenyl analogs.

Biological Activity

3-Bromothiophene-2-carbonyl isothiocyanate is a compound that belongs to the class of thiophene derivatives, widely recognized for their diverse biological activities. This compound features a bromine atom attached to a thiophene ring, which is further substituted with a carbonyl group and an isothiocyanate functional group. The unique structure of this compound enhances its reactivity and potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

Biological Activity Overview

Research indicates that compounds containing isothiocyanate groups, including this compound, exhibit significant biological activities. These activities include antimicrobial effects, anticancer properties, and potential applications in agricultural chemistry.

Antimicrobial Activity

A study evaluated the antimicrobial activity of various thiophene-linked compounds, including derivatives of this compound. The results indicated that several derivatives demonstrated marked activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria such as Escherichia coli . However, these compounds were largely inactive against fungal strains.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Activity Against Gram-Positive Bacteria | Activity Against E. coli | Activity Against Fungi |

|---|---|---|---|

| Compound 5a | High | Moderate | Inactive |

| Compound 5b | High | Moderate | Inactive |

| Compound 5e | Moderate | High | Inactive |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, compounds derived from this structure exhibited potent anti-proliferative activity against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds were found to be less than 25 μM .

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound 5a | HepG-2 | <25 |

| Compound 5b | MCF-7 | <25 |

| Compound 6a | PC-3 | <25 |

| Compound 10b | HCT-116 | <25 |

Case Studies

- Antimicrobial Study : A systematic evaluation of thiophene-linked compounds showed that certain derivatives possess strong antibacterial properties against Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the thiophene ring can enhance antimicrobial efficacy .

- Anticancer Evaluation : In vitro studies demonstrated that compounds derived from thiophene scaffolds significantly inhibited cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the thiophene ring for enhancing anticancer activity .

Q & A

Q. What are the common synthetic routes for preparing 3-bromothiophene-2-carbonyl isothiocyanate?

The synthesis typically involves two key steps:

- Bromination : Introduce a bromine atom at the 3-position of thiophene-2-carbonyl derivatives using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst (e.g., Lewis acids) .

- Isothiocyanate Formation : React the brominated intermediate with thiophosgene (CSCl₂) or employ a two-step process using carbon disulfide (CS₂) and di-tert-butyl dicarbonate (Boc₂O) as a catalyst. These reactions are often conducted in aprotic solvents like dimethylbenzene under mild conditions . Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-bromination or thiourea byproduct formation.

Q. How can the stability of this compound be optimized during storage?

- Store the compound in anhydrous conditions (e.g., under nitrogen or argon) to prevent hydrolysis of the isothiocyanate group (-NCS).

- Use amber vials and maintain temperatures below 4°C, as brominated thiophene derivatives are prone to thermal degradation .

- Regularly verify purity via NMR or HPLC, as decomposition products (e.g., thioureas) may form over time.

Intermediate Research Questions

Q. What reaction mechanisms dominate in nucleophilic substitutions involving this compound?

The compound participates in two primary reactions:

- Substitution at the Bromine Site : Nucleophiles (e.g., amines, thiols) displace the bromine atom via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing groups (e.g., carbonyl) activating the thiophene ring .

- Addition to the Isothiocyanate Group : Amines react with the -NCS group to form thiourea derivatives. Kinetic studies suggest this step is highly dependent on solvent polarity and temperature . Methodological Tip : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity and reduce side reactions.

Q. How can side reactions be minimized during coupling reactions with amines?

- Control Stoichiometry : Use a 1:1 molar ratio of isothiocyanate to amine to prevent over-substitution.

- Temperature Modulation : Conduct reactions at 0–25°C to avoid thermal decomposition of the isothiocyanate group.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the desired thiourea product .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine position) and thiourea formation. The carbonyl carbon typically resonates at δ ~165–170 ppm .

- IR Spectroscopy : The -NCS group shows a strong absorption band at ~2050–2100 cm⁻¹, while thioureas exhibit N-H stretches at ~3300 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for bromine isotopic signatures .

Q. How does this compound compare to other isothiocyanates in biological activity assays?

While direct data on this compound is limited, analogs like phenethyl isothiocyanate (PEITC) and allyl isothiocyanate (AITC) provide benchmarks:

- Anticancer Activity : Evaluate via apoptosis assays (e.g., Annexin V staining) in cancer cell lines. Thiophene derivatives often show enhanced activity due to improved membrane permeability .

- Antimicrobial Screening : Use microbroth dilution assays against Gram-positive/negative bacteria. Bromine substitution may enhance lipophilicity and target binding . Note : Include cytotoxicity controls (e.g., HEK293 cells) to assess selectivity.

Q. What strategies can resolve contradictions in reactivity data for brominated isothiocyanates?

- Computational Modeling : Calculate Gibbs free energy (ΔG) for competing pathways (e.g., substitution vs. addition) using DFT methods to predict dominant mechanisms .

- Isotopic Labeling : Use ¹⁵N-labeled amines to track thiourea formation kinetics via LC-MS.

- Cross-Validation : Compare results across multiple solvents (e.g., DCM vs. THF) to identify solvent-dependent reactivity .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.